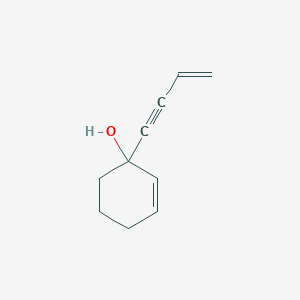
Drrmo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disaster risk reduction and management (DRRM) is a critical aspect of modern-day disaster management. It is a systematic approach to identifying, assessing, and reducing the risks of disasters. DRRM is a multi-disciplinary field that involves the integration of various scientific and technical disciplines to develop effective strategies for disaster management. One of the key components of DRRM is the use of Disaster Risk Reduction and Management Office (DRRMO), which is responsible for coordinating and implementing disaster management activities.
作用機序
The mechanism of action of DrrmoO involves the integration of various scientific and technical disciplines to develop effective disaster management strategies. It involves the use of data and information from various sources to identify potential risks and vulnerabilities. DrrmoO also involves the development of models and simulations that can be used to predict the impact of disasters on different communities and regions.
生化学的および生理学的効果
DrrmoO does not have any biochemical or physiological effects as it is a tool used for disaster management. However, it can have a significant impact on the psychological well-being of individuals and communities affected by disasters. DrrmoO can help to reduce the risk of disasters, which can help to alleviate the stress and anxiety associated with disasters.
実験室実験の利点と制限
DrrmoO is not used in lab experiments as it is a tool used for disaster management. However, it can be used to develop models and simulations that can be used in lab experiments to predict the impact of disasters on different communities and regions. The advantages of using DrrmoO in lab experiments include its ability to synthesize data and information from various sources and its ability to develop effective disaster management strategies. The limitations of using DrrmoO in lab experiments include the lack of real-world data and the potential for inaccuracies in the models and simulations.
将来の方向性
There are several future directions for DrrmoO, including the development of more advanced models and simulations that can accurately predict the impact of disasters on different communities and regions. DrrmoO can also be used to develop early warning systems that can alert communities to potential disasters. Additionally, DrrmoO can be used to develop more effective disaster management strategies that can help to reduce the impact of disasters on communities and regions.
合成法
DrrmoO is a tool used to synthesize data and information from various sources to develop effective disaster management strategies. It involves the collection, analysis, and interpretation of data from various sources, including meteorological data, topographical data, and social data. The synthesis method used by DrrmoO is based on the principles of risk assessment, which involves the identification and analysis of potential risks and vulnerabilities.
科学的研究の応用
DrrmoO is a critical tool in scientific research related to disaster management. It is used to collect data and information on various aspects of disasters, including their causes, impacts, and mitigation strategies. DrrmoO is also used to develop models and simulations that can be used to predict the impact of disasters on different communities and regions.
特性
CAS番号 |
111070-81-6 |
|---|---|
製品名 |
Drrmo |
分子式 |
C20H34O16 |
分子量 |
530.5 g/mol |
IUPAC名 |
(4R,5R,6R,7R)-8-[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6,7-tetrahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C20H34O16/c1-5-10(24)14(28)15(29)20(35-5)36-17-11(25)6(2)34-19(16(17)30)33-4-9(23)13(27)12(26)7(21)3-8(22)18(31)32/h5-7,9-17,19-21,23-30H,3-4H2,1-2H3,(H,31,32)/t5-,6-,7+,9+,10-,11-,12+,13+,14+,15+,16+,17+,19+,20-/m0/s1 |
InChIキー |
HARGVJONLXPVEX-PILVOEBPSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC[C@H]([C@H]([C@@H]([C@@H](CC(=O)C(=O)O)O)O)O)O)C)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC(C(C(C(CC(=O)C(=O)O)O)O)O)O)C)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC(C(C(C(CC(=O)C(=O)O)O)O)O)O)C)O)O)O)O |
同義語 |
3-deoxy-8-O-(3-O-rhamnopyranosyl-rhamnopyranosyl)-manno-octulosonate DRRMO rhamnosyl-rhamnosyl-3-deoxymannooctulosonic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



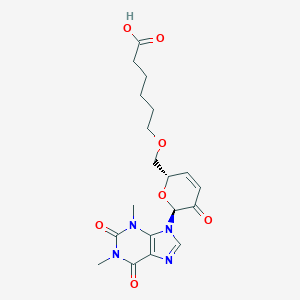
![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)
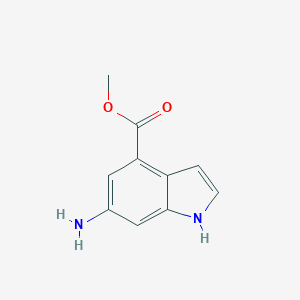
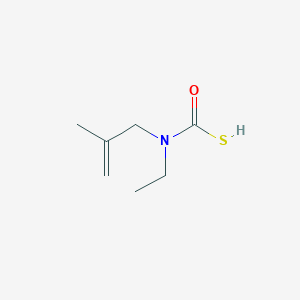
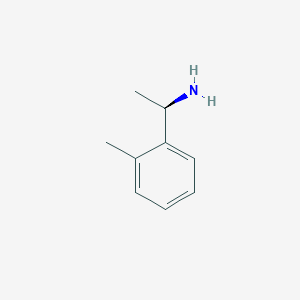
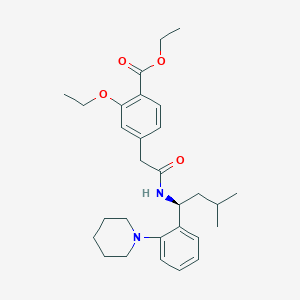
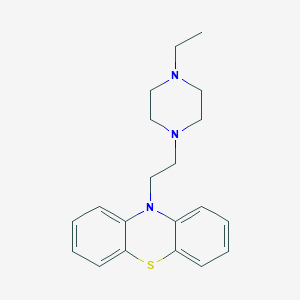
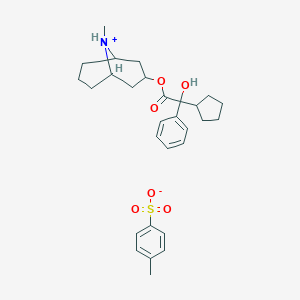
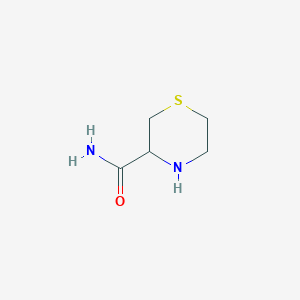
![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)



